molecular formula C8H6BrF3 B1372482 1-Bromo-2-(2,2,2-trifluoroethyl)benzene CAS No. 1027513-81-0

1-Bromo-2-(2,2,2-trifluoroethyl)benzene

Cat. No. B1372482
CAS RN: 1027513-81-0
M. Wt: 239.03 g/mol
InChI Key: USTNSUARVYHWHF-UHFFFAOYSA-N
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Description

“1-Bromo-2-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3 . It has a molecular weight of 239.03 g/mol . The IUPAC name for this compound is 1-bromo-2-(2,2,2-trifluoroethyl)benzene .


Molecular Structure Analysis

The InChI code for “1-Bromo-2-(2,2,2-trifluoroethyl)benzene” is 1S/C8H6BrF3/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2 . The SMILES string representation is FC(F)(F)C(Br)c1ccccc1 . These codes provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a density of 1.555 g/mL at 25 °C . The refractive index (n20/D) is 1.487 . The exact mass and monoisotopic mass are both 237.96050 g/mol .

Scientific Research Applications

Synthesis and Reactions

  • Generation of Aryne Intermediates : 1-Bromo-2-(2,2,2-trifluoroethyl)benzene can generate aryne intermediates when treated with specific reagents. These intermediates are useful in organic synthesis for producing various compounds (Schlosser & Castagnetti, 2001).

Organometallic Synthesis

  • Versatile Starting Material : This compound serves as a versatile starting material in organometallic synthesis. It's used to produce phenylmagnesium, phenyllithium, and phenylcopper intermediates, demonstrating its utility in various synthetic applications (Porwisiak & Schlosser, 1996).

Site Selectivity in Reactions

  • Deprotonation Adjacent to Halogen Substituent : When treated with specific reagents, 1-Bromo-2-(2,2,2-trifluoroethyl)benzene can undergo deprotonation at a position adjacent to the halogen substituent. This property is crucial in achieving specific site selectivity in synthetic reactions (Mongin, Desponds & Schlosser, 1996).

Synthesis of Biaryls and Functionalized Compounds

  • Application in Diels–Alder Reactions : It is applied in Diels–Alder reactions to synthesize ortho-CF2Br-Substituted biaryls. This highlights its role in facilitating complex organic synthesis (Muzalevskiy et al., 2009).

Luminescence Properties

  • Synthesis and Fluorescence Studies : This compound is used in synthesizing structures with specific steric configurations. These structures have been studied for their photoluminescence properties, indicating potential applications in materials science (Zuo-qi, 2015).

Radical Addition Reactions

  • Bromine Atom-Transfer Radical Addition : The compound's utility in bromine atom-transfer radical addition in various solvents, including aqueous media, has been explored. This reflects its role in radical chemistry and synthesis (Yorimitsu et al., 2001).

Catalysis and Electrocatalysis

  • Electrocatalytic Properties : Studies have examined the electrocatalytic properties of complexes derived from 1-Bromo-2-(2,2,2-trifluoroethyl)benzene. These findings are significant for developing new catalytic systems (Chu et al., 2013).

Safety and Hazards

The compound has been classified as an Eye Irritant (category 2), Skin Irritant (category 2), and may cause respiratory irritation (STOT SE category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with skin, washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

1-bromo-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTNSUARVYHWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672302
Record name 1-Bromo-2-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(2,2,2-trifluoroethyl)benzene

CAS RN

1027513-81-0
Record name 1-Bromo-2-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(2,2,2-trifluoroethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of imidazole-1-carbothioic acid O-[1-(2-bromophenyl)-2,2,2-trifluoroethyl]-ester (Preparation 56, 27.0 g, 73.8 mmol) in toluene (400 ml) was heated at reflux and treated with tri-n-butyltin hydride in three portions: 22 g (75.6 mmol) at first, an additional 10 g (34.4 mmol) after 30 min, and finally 11 g (37.8 mmol) 30 min later. After the addition, the mixture was heated at reflux for another 30 min. The reaction mixture was cooled then the product was distilled at 25 Pa, 60-100° C. to afford the title compound as a colourless oil (17.0 g, 59%).
Name
imidazole-1-carbothioic acid O-[1-(2-bromophenyl)-2,2,2-trifluoroethyl]-ester
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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